

# 2,6-Dichloro-4-cyanobenzoic acid molecular structure and IUPAC name

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## Compound of Interest

Compound Name: 2,6-Dichloro-4-cyanobenzoic acid

Cat. No.: B090358

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## In-Depth Technical Guide: 2,6-Dichloro-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,6-Dichloro-4-cyanobenzoic acid** is a halogenated aromatic carboxylic acid, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.<sup>[1]</sup> The unique arrangement of a carboxylic acid group, a cyano group, and two chlorine atoms on the benzene ring imparts specific steric and electronic properties that can be strategically exploited in the synthesis of complex molecules, including those with significant biological activity.<sup>[1]</sup> This compound and its precursors are particularly relevant in the agrochemical sector, serving as key intermediates in the development of potent pesticides.<sup>[1]</sup> This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and a potential mode of action in a biological context.

### Molecular Structure and IUPAC Name

The molecular structure of **2,6-Dichloro-4-cyanobenzoic acid** consists of a benzene ring substituted with a carboxylic acid group at position 1, two chlorine atoms at positions 2 and 6, and a cyano group at position 4.

IUPAC Name: **2,6-Dichloro-4-cyanobenzoic acid**

Molecular Formula:  $C_8H_3Cl_2NO_2$ [\[2\]](#)

InChI Key: RABGVNSIHQKYAS-UHFFFAOYSA-N[\[1\]](#)

Canonical SMILES: C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N[\[2\]](#)

(Image of the molecular structure of **2,6-Dichloro-4-cyanobenzoic acid**)

## Physicochemical Properties

Quantitative data for **2,6-Dichloro-4-cyanobenzoic acid** is not extensively documented in publicly available literature. However, predicted values and experimental data for structurally related compounds provide valuable insights. The following table summarizes key physicochemical properties.

Property	Value	Source
Molecular Weight	216.02 g/mol	[1][3][4]
CAS Number	1258298-05-3	[1][5][6]
Predicted XlogP	2.4	[2]
Melting Point	No experimental data found. For comparison, the melting point of 4-cyanobenzoic acid is 219-221 °C[7], and 2,6-dichlorobenzoic acid is 144 °C.	
Solubility	No experimental data found. By analogy to 4-cyanobenzoic acid, it is expected to be soluble in polar organic solvents like methanol and have limited solubility in water, which increases at higher pH. [7][8]	
pKa	No experimental data found. The presence of two electron-withdrawing chlorine atoms is expected to make it a stronger acid than benzoic acid (pKa ~4.2).	

## Experimental Protocols

### Synthesis of 2,6-Dichloro-4-cyanobenzoic acid

A direct method for the preparation of **2,6-Dichloro-4-cyanobenzoic acid** is through the hydrolysis of its methyl ester.[1]

Reaction: Methyl 2,6-dichloro-4-cyanobenzoate → **2,6-Dichloro-4-cyanobenzoic acid**

Procedure:

- Suspend Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).[5]
- Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.[5]
- Heat the reaction mixture to reflux and stir for 1 hour.[5]
- After cooling, concentrate the mixture under reduced pressure to remove the pyridine.[5]
- Cool the residue in an ice bath and acidify to a pH of 2-3 using 2N hydrochloric acid.[5]
- Filter the precipitated solid, wash with water, and dry to yield **2,6-dichloro-4-cyanobenzoic acid**. [5]
- The reported yield for this procedure is 86% (380 mg) of a light brown solid.[5]

## Analytical Methods

While specific analytical methods for **2,6-Dichloro-4-cyanobenzoic acid** are not detailed in the available literature, general methods for the analysis of related aromatic acids and nitriles are applicable.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of aromatic carboxylic acids.[9]

- Stationary Phase: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary.

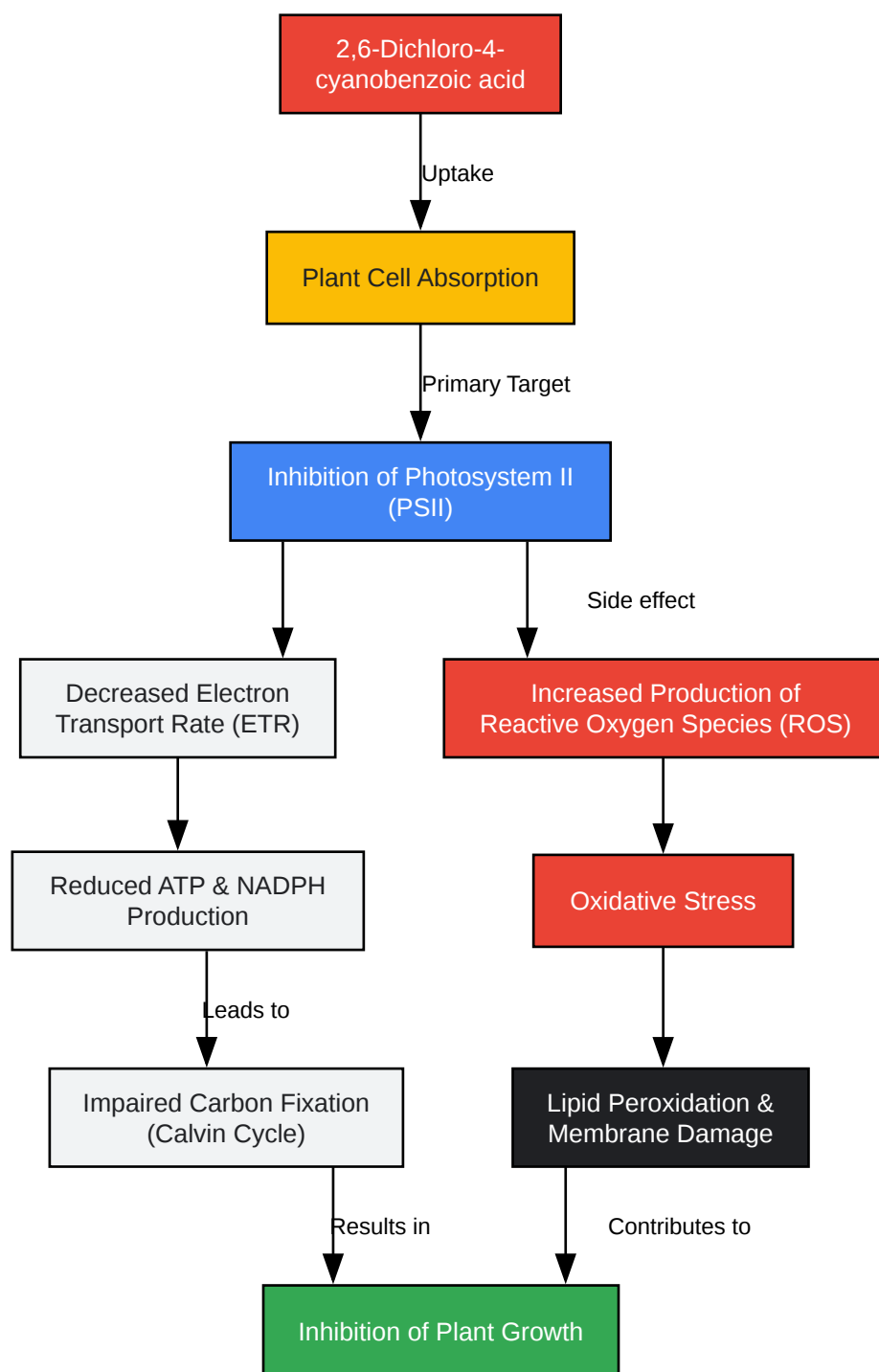
- Derivatization: Reaction with a suitable agent like diazomethane or trimethylsilyldiazomethane.

- Column: A non-polar or medium-polarity capillary column.
- Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for structural confirmation.[9]

## Potential Biological Activity and Signaling Pathway

Cyanobenzoic acid derivatives have been investigated for their herbicidal properties.[10][11]

The mode of action for the related compound, 3-cyanobenzoic acid, in maize has been studied and provides a model for the potential biological effects of **2,6-Dichloro-4-cyanobenzoic acid**. [3] The proposed mechanism involves the disruption of photosynthesis and induction of oxidative stress.[3][10]



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Caption: Proposed herbicidal mode of action for **2,6-Dichloro-4-cyanobenzoic acid**.

## Conclusion

**2,6-Dichloro-4-cyanobenzoic acid** is a valuable synthetic intermediate with potential applications in the agrochemical industry. Its distinct substitution pattern provides a scaffold for the development of novel bioactive molecules. Further research into its physicochemical properties and biological activities is warranted to fully elucidate its potential in various fields of chemical and biological research.

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